molecular formula C5H11BrMg B6317623 2-Methyl-2-butylmagnesium bromide, 0.50 M in THF CAS No. 65673-06-5

2-Methyl-2-butylmagnesium bromide, 0.50 M in THF

Cat. No.: B6317623
CAS No.: 65673-06-5
M. Wt: 175.35 g/mol
InChI Key: CHDCVFPKILVXPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-butylmagnesium bromide, 0.50 M in THF (Tetrahydrofuran) is a chemical compound with the molecular formula C5H11BrMg and a molecular weight of 175.35 g/mol . It is typically available in stock for research use.


Molecular Structure Analysis

The molecular structure of this compound consists of a magnesium atom (Mg) bonded to a bromine atom (Br) and a 2-methyl-2-butyl group (C5H11) .

Mechanism of Action

Target of Action

2-Methyl-2-butylmagnesium bromide, also known as MFCD11553287 or 2-Methyl-2-butylmagnesium bromide, 0.50 M in THF, is an organometallic compound. Its primary targets are carbonyl compounds . These compounds play a crucial role in many biochemical reactions, particularly in the formation of various organic compounds.

Mode of Action

The compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the preparation of a Grignard reagent (RMgX), which then reacts with the carbonyl compound . The reaction is exothermic and can be difficult to control due to its sensitivity to contaminants, primarily water .

Biochemical Pathways

The Grignard reaction is a key step in many biochemical pathways. It involves three steps: preparation of the Grignard reagent, reaction of the reagent with the carbonyl compound, and acidic hydrolysis . The reaction leads to the formation of an alkoxide, which is then converted to an alcohol by treatment with an acid .

Pharmacokinetics

. Its bioavailability would also be influenced by these factors.

Result of Action

The result of the action of 2-Methyl-2-butylmagnesium bromide is the formation of an alcohol from a carbonyl compound . This transformation is a fundamental process in organic synthesis and is widely used in the production of various organic compounds.

Action Environment

The action of 2-Methyl-2-butylmagnesium bromide is highly sensitive to the environment. The presence of water or oxygen can inhibit the formation of the Grignard reagent and thus affect the overall reaction . Therefore, the reaction must be carried out under anhydrous conditions and in an inert atmosphere .

Biochemical Analysis

Biochemical Properties

The role of 2-Methyl-2-butylmagnesium bromide in biochemical reactions is primarily as a nucleophile . It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The nature of these interactions is typically a nucleophilic addition reaction .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-2-butylmagnesium bromide involves its reaction with electrophiles. In a typical reaction, the carbon-magnesium bond in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in a carbonyl compound . This results in the formation of a new carbon-carbon bond and the generation of a magnesium alkoxide intermediate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-butylmagnesium bromide can change over time due to its reactivity. Grignard reagents are sensitive to moisture and oxygen, and they can react with these substances if not properly stored . Therefore, the stability and long-term effects of 2-Methyl-2-butylmagnesium bromide would depend on the specific conditions of the experiment .

Metabolic Pathways

Grignard reagents can participate in various chemical reactions, including nucleophilic addition to carbonyl compounds, which could potentially influence metabolic pathways .

Transport and Distribution

Given its reactivity, it’s likely that it would react quickly upon entering a cell .

Subcellular Localization

Due to its reactivity, it’s likely that it would react quickly upon entering a cell and may not have a specific subcellular localization .

Properties

IUPAC Name

magnesium;2-methylbutane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCVFPKILVXPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C-](C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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